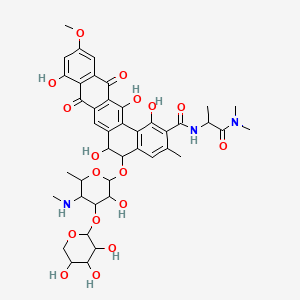
Pradimicin A dimethylamide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pradimicin A dimethylamide hydrate is a derivative of pradimicin A, a benzonaphtacenequinone antibiotic known for its antifungal and antiviral properties. This compound is characterized by its ability to bind to carbohydrates, specifically mannose residues, making it a potent inhibitor of various pathogens, including viruses with highly glycosylated envelopes such as the human immunodeficiency virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pradimicin A dimethylamide hydrate involves several key steps:
Protection of Amino Groups: The amino groups in the pradimicin A molecule are protected using suitable protecting groups.
Dimethylation: The protected pradimicin A is then subjected to dimethylation using dimethylamine under controlled conditions.
Deprotection: The protecting groups are removed to yield pradimicin A dimethylamide.
Hydration: The final step involves the hydration of pradimicin A dimethylamide to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using actinomycetes, specifically Actinomadura hibisca. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pradimicin A dimethylamide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted pradimicin derivatives.
Wissenschaftliche Forschungsanwendungen
Pradimicin A dimethylamide hydrate has a wide range of scientific research applications:
Chemistry: Used as a carbohydrate-binding agent in studies involving glycosylated molecules.
Biology: Investigated for its role in inhibiting viral entry by binding to glycoproteins on the viral envelope.
Medicine: Explored as a potential therapeutic agent for treating fungal infections and viral diseases, including human immunodeficiency virus and severe acute respiratory syndrome coronavirus 2.
Industry: Utilized in the development of antifungal coatings and treatments for agricultural products
Wirkmechanismus
The mechanism of action of pradimicin A dimethylamide hydrate involves its binding to mannose residues on glycoproteins. This binding disrupts the integrity of the fungal cell membrane and inhibits viral entry by preventing the virus from attaching to host cells. The interaction is calcium-dependent, forming a ternary complex with calcium ions and mannose residues .
Vergleich Mit ähnlichen Verbindungen
Pradimicin B: Another member of the pradimicin family with similar antifungal properties.
Benanomicin A: Structurally related to pradimicins, also exhibiting antifungal and antiviral activities.
Uniqueness: Pradimicin A dimethylamide hydrate stands out due to its enhanced water solubility and stability compared to other pradimicins. Its unique ability to form stable complexes with mannose residues and calcium ions makes it a potent inhibitor of both fungal and viral pathogens .
Eigenschaften
CAS-Nummer |
133917-48-3 |
|---|---|
Molekularformel |
C42H49N3O17 |
Molekulargewicht |
867.8 g/mol |
IUPAC-Name |
N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C42H49N3O17/c1-13-8-20-26(33(52)23(13)39(56)44-14(2)40(57)45(5)6)25-18(11-19-27(34(25)53)30(49)17-9-16(58-7)10-21(46)24(17)29(19)48)31(50)37(20)61-42-36(55)38(28(43-4)15(3)60-42)62-41-35(54)32(51)22(47)12-59-41/h8-11,14-15,22,28,31-32,35-38,41-43,46-47,50-55H,12H2,1-7H3,(H,44,56) |
InChI-Schlüssel |
XRDGOJQMYMSYJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)N(C)C)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


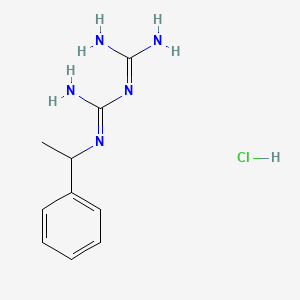


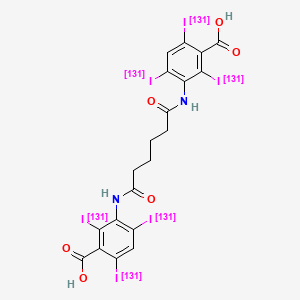
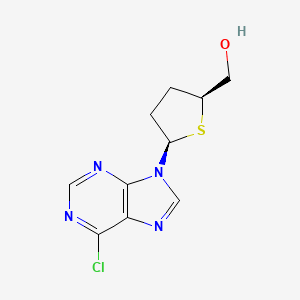
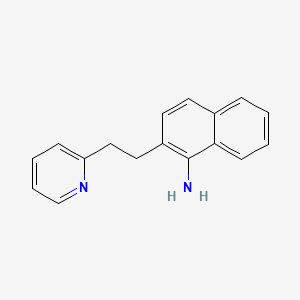
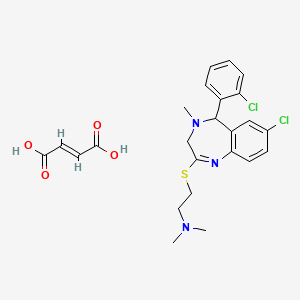
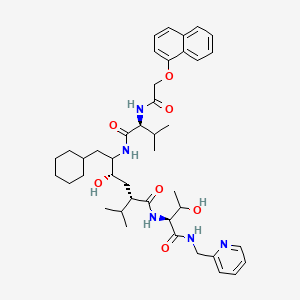

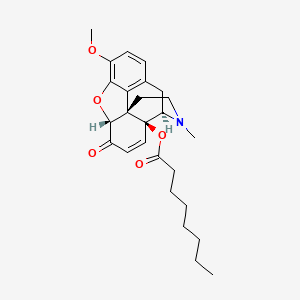
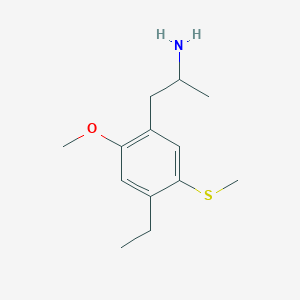

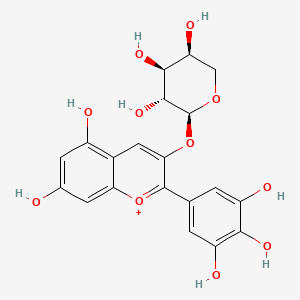
![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
